molecular formula C10H12N2O3 B1349698 4-(4-Morpholinyl)-picolinic acid CAS No. 66933-68-4

4-(4-Morpholinyl)-picolinic acid

Cat. No.: B1349698
CAS No.: 66933-68-4
M. Wt: 208.21 g/mol
InChI Key: WNGUXTKNKZIMJC-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-picolinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(4-Morpholinyl)-picolinic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it has been observed to interact with phosphatidylinositol 3′-kinase (PI3K), an enzyme involved in cell signaling pathways . By binding to PI3K, this compound can modulate the enzyme’s activity, leading to downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in human colon cancer cells, this compound has been shown to inhibit the PI3K-Akt pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter gene expression patterns, resulting in changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the key mechanisms involves the inhibition of PI3K, which subsequently affects the Akt signaling pathway . This inhibition leads to decreased phosphorylation of Akt, a protein kinase involved in promoting cell survival and growth. As a result, cells undergo apoptosis, and their proliferation is inhibited. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease due to degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the PI3K-Akt pathway, thereby affecting cellular metabolism . Additionally, this compound may interact with other metabolic enzymes, leading to changes in the production and utilization of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its effects on cellular processes.

Properties

IUPAC Name

4-morpholin-4-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGUXTKNKZIMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368782
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66933-68-4
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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